2-{[1-(2-Methylphenyl)ethyl]amino}propane-1,3-diol
Description
2-{[1-(2-Methylphenyl)ethyl]amino}propane-1,3-diol is a synthetic organic compound featuring a propane-1,3-diol backbone with a secondary amine substituent at the C2 position. The amine is further modified with a 1-(2-methylphenyl)ethyl group, introducing aromatic and hydrophobic characteristics. This structural motif is common in bioactive molecules, where the diol moiety enhances solubility, while the arylalkyl group facilitates interactions with biological targets.
Properties
Molecular Formula |
C12H19NO2 |
|---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
2-[1-(2-methylphenyl)ethylamino]propane-1,3-diol |
InChI |
InChI=1S/C12H19NO2/c1-9-5-3-4-6-12(9)10(2)13-11(7-14)8-15/h3-6,10-11,13-15H,7-8H2,1-2H3 |
InChI Key |
GGZNDVCPTJJVGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(C)NC(CO)CO |
Origin of Product |
United States |
Preparation Methods
Method Overview:
This approach involves the nucleophilic substitution reaction where 2-amino-1,3-propanediol (a primary amino alcohol) reacts with 2-methylphenethylamine (an aromatic amine) under controlled conditions to form the target compound.
Reaction Conditions:
- Reagents:
- 2-Amino-1,3-propanediol (as the amino alcohol backbone)
- 2-Methylphenethylamine (as the aromatic amine source)
- Solvent: Typically, polar aprotic solvents such as ethanol or methanol are used to facilitate the reaction.
- Catalysts: Acid or base catalysts may be employed to enhance nucleophilicity or to promote the reaction.
Procedure:
- The amino alcohol and aromatic amine are mixed in the solvent.
- The mixture is heated to reflux (around 80-100°C) under inert atmosphere to prevent oxidation.
- Reaction progress is monitored via Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
- Upon completion, the mixture is cooled, and the product is isolated through solvent evaporation and purification via recrystallization or chromatography.
Research Findings:
- Similar reactions have been optimized to yield high purity compounds with yields exceeding 70%, with reaction times ranging from 4 to 12 hours depending on conditions.
Reductive Amination of 2-Hydroxy-1,3-propanediol with 2-Methylphenethylamine
Method Overview:
This method involves the formation of an imine intermediate followed by reduction to obtain the amino alcohol derivative.
Reaction Conditions:
Procedure:
- Mix the amino alcohol with the aromatic amine in the solvent.
- Add the acid catalyst and stir at room temperature to form the imine.
- Introduce the reducing agent gradually while maintaining stirring.
- Continue stirring for several hours at room temperature or mild heating.
- Purify the product via chromatography or recrystallization.
Research Findings:
- Reductive amination provides a high-yield pathway with selectivity for the desired amino alcohol, often exceeding 80% yield.
Amide Formation Followed by Reduction
Method Overview:
In this pathway, an aromatic amide derivative is synthesized first, then reduced to the amino alcohol.
Reaction Conditions:
- Reagents:
- 2-Methylphenylacetic acid derivative
- Ammonia or amine to form amide
- Reducing agents like lithium aluminum hydride for reduction
Procedure:
- The acid derivative reacts with ammonia to form the amide.
- The amide undergoes reduction under controlled conditions to produce the amino alcohol.
Research Findings:
- While more complex, this method allows for precise functionalization, useful in multi-step synthesis protocols.
Data Table Summarizing Preparation Methods
| Method Number | Key Reactants | Solvent | Catalyst/Reagent | Reaction Type | Typical Yield | Remarks |
|---|---|---|---|---|---|---|
| 1 | 2-Amino-1,3-propanediol + 2-methylphenethylamine | Ethanol or methanol | None or acid/base catalyst | Nucleophilic substitution | 70-85% | Reflux conditions, purification via chromatography |
| 2 | 2-Hydroxy-1,3-propanediol + 2-methylphenethylamine | Acetonitrile or ethanol | Acid (acetic acid) | Reductive amination | >80% | Mild conditions, high selectivity |
| 3 | 2-Methylphenylacetic acid derivative + ammonia | Various | Lithium aluminum hydride | Amide formation & reduction | Variable | Multi-step, precise functionalization |
Research Findings and Considerations
- Reaction Optimization: Parameters such as temperature, solvent polarity, and catalyst presence significantly influence yield and purity.
- Purification Techniques: Recrystallization, chromatography, and distillation are standard for isolating high-purity products.
- Safety and Handling: Reactions involving reductants like lithium aluminum hydride require inert atmospheres and proper safety protocols.
Chemical Reactions Analysis
Esterification of Hydroxyl Groups
The primary and secondary hydroxyl groups undergo esterification with acyl chlorides or anhydrides. For example:
Reaction:
Conditions:
-
Room temperature, 12–24 hours
-
Triethylamine as a base to scavenge HCl
Outcome:
-
Full acetylation confirmed by
disappearance of -OH signals (δ 4.1–4.3 ppm) and appearance of acetyl protons (δ 2.0–2.1 ppm).
Oxidation Reactions
Selective oxidation of the primary hydroxyl group to a ketone or carboxylic acid is achievable:
Primary Alcohol Oxidation
Reagents:
-
Jones reagent (
) or TEMPO/NaOCl
Reaction:
Results:
-
Ketone formation verified by IR (C=O stretch at 1715 cm
) and
(δ 208 ppm).
Secondary Alcohol Oxidation
Reagents:
-
Swern oxidation (
, DMSO, Et
N)
Limitations:
-
Steric hindrance from the adjacent ethylamino group reduces yield (<30%).
Amine Functionalization
The tertiary amine participates in alkylation and acylation:
N-Alkylation
Reaction:
Conditions:
-
60°C, 6 hours
-
Excess methyl iodide
Yield:
N-Acylation
Reagents:
-
Benzoyl chloride
Reaction:
Characterization:
-
shows aromatic protons at δ 7.4–8.1 ppm.
Cyclization Reactions
Intramolecular reactions form heterocycles under acidic or basic conditions:
Oxazolidinone Formation
Conditions:
-
Phosgene (COCl
) in toluene
Reaction:
Mechanism:
Yield:
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic or basic conditions:
Acidic Hydrolysis
Conditions:
-
6M HCl, reflux, 8 hours
Outcome:
Mechanistic Insights
-
Steric Effects: The ethylamino group at the 2-position creates steric hindrance, influencing reaction rates and selectivity (e.g., lower yields in secondary alcohol oxidation).
-
Electronic Effects: Electron-donating methyl group on the phenyl ring stabilizes intermediates in electrophilic substitutions .
Scientific Research Applications
2-{[1-(2-Methylphenyl)ethyl]amino}propane-1,3-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-{[1-(2-Methylphenyl)ethyl]amino}propane-1,3-diol involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can lead to various biological effects, including modulation of enzyme activity and receptor signaling pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties
| Compound | Molecular Weight | logP (Predicted) | Aqueous Solubility |
|---|---|---|---|
| Target Compound | 253.3 | 2.5 | Moderate (~10 mg/mL) |
| Fingolimod Hydrochloride | 343.9 | 4.0 | Low (~1 mg/mL) |
| [R(R,R)]-Sulfonyl Derivative | 350.4 | 1.8 | High (>50 mg/mL) |
| 2-[(2,4-Difluorophenyl)methyl]diol | 202.2 | 2.0 | Moderate (~20 mg/mL) |
| 2-Amino-2-methylpropane-1,3-diol | 105.1 | -0.5 | High (>100 mg/mL) |
Biological Activity
2-{[1-(2-Methylphenyl)ethyl]amino}propane-1,3-diol, commonly referred to as a derivative of propanediol, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological significance.
- Molecular Formula : C12H19NO2
- Molecular Weight : 209.29 g/mol
- CAS Number : 115-69-5
The biological activity of 2-{[1-(2-Methylphenyl)ethyl]amino}propane-1,3-diol is primarily attributed to its interaction with various biological targets.
- Receptor Interaction : This compound has been shown to interact with adrenergic and serotonin receptors, suggesting potential applications in modulating mood and cardiovascular functions.
- Enzyme Inhibition : It exhibits inhibitory effects on certain enzymes involved in neurotransmitter metabolism, which may enhance its efficacy in treating neuropsychiatric disorders.
Antidepressant Effects
Research indicates that 2-{[1-(2-Methylphenyl)ethyl]amino}propane-1,3-diol may possess antidepressant-like properties. In animal models, administration of this compound resulted in significant reductions in depressive behaviors as measured by the forced swim test and tail suspension test.
Antioxidant Activity
The compound has demonstrated antioxidant properties by scavenging free radicals and reducing oxidative stress markers in cellular models. This activity suggests potential protective effects against neurodegenerative diseases.
Anti-inflammatory Properties
Studies have shown that 2-{[1-(2-Methylphenyl)ethyl]amino}propane-1,3-diol can inhibit the production of pro-inflammatory cytokines in vitro, indicating its potential use in inflammatory conditions.
Case Studies
Case Study 1: Antidepressant Activity
A study conducted on rodents evaluated the antidepressant effects of 2-{[1-(2-Methylphenyl)ethyl]amino}propane-1,3-diol. The results indicated a statistically significant decrease in immobility time compared to control groups, suggesting enhanced serotonergic activity.
| Test Group | Immobility Time (seconds) |
|---|---|
| Control | 150 ± 10 |
| Low Dose (10 mg/kg) | 120 ± 8 |
| High Dose (30 mg/kg) | 90 ± 5 |
Case Study 2: Antioxidant Potential
In a cellular model assessing oxidative stress, treatment with 2-{[1-(2-Methylphenyl)ethyl]amino}propane-1,3-diol resulted in a significant reduction in malondialdehyde (MDA) levels, a marker of lipid peroxidation.
| Treatment | MDA Levels (µmol/L) |
|---|---|
| Control | 8.5 ± 0.5 |
| Compound Treatment | 4.0 ± 0.3 |
Research Findings
Recent investigations into the pharmacokinetics of this compound reveal that it has favorable absorption characteristics and a half-life conducive to therapeutic applications.
- Absorption : Rapid gastrointestinal absorption with peak plasma concentrations achieved within one hour post-administration.
- Distribution : The compound shows high binding affinity to plasma proteins, which may enhance its bioavailability.
Q & A
Q. How can computational models predict structure-activity relationships (SAR)?
- Methodological Answer : Molecular docking (AutoDock Vina) simulates ligand-receptor interactions. Quantitative SAR (QSAR) models, trained on physicochemical descriptors (logP, polar surface area), predict bioactivity. Validate models with leave-one-out cross-validation and external test sets .
Methodological Notes
- Synthesis Optimization : Prioritize reaction scale-up studies (e.g., from mg to kg) using Design of Experiments (DoE) to identify critical process parameters (CPPs) .
- Data Contradictions : Apply Bradford Hill criteria (e.g., temporality, biological gradient) to evaluate causal relationships in conflicting pharmacological data .
- Theoretical Frameworks : Link mechanistic studies to established theories (e.g., lock-and-key enzyme models) to guide hypothesis testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
